N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide
Description
N-(2-Carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide (CAS: 941869-03-0) is a heterocyclic compound featuring a benzofuran scaffold substituted with a carbamoyl group at position 2, linked to an isoxazole-5-carboxamide moiety. Despite its structural complexity, direct experimental data on its synthesis, physicochemical properties, or biological activity are absent in the provided evidence.
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c14-12(17)11-10(7-3-1-2-4-8(7)19-11)16-13(18)9-5-6-15-20-9/h1-6H,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULBBKGSYVAORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188256 | |
| Record name | N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941869-03-0 | |
| Record name | N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941869-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Aminocarbonyl)-3-benzofuranyl]-5-isoxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of 2-carbamoylbenzofuran with isoxazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often employ eco-friendly techniques, including microwave-assisted or ultrasonication methods, to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and RNA, leading to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues from the evidence, highlighting substituent variations and their impact on properties:
Key Observations :
- Substituent Impact on Solubility: Glucopyranosyl derivatives (e.g., compound 16) exhibit higher hydrophilicity due to polar sugar groups, whereas halogenated or trifluoromethylated analogues (e.g., compound Se, 6a) are more lipophilic .
- Synthetic Yields : Yields vary widely (20–52%), influenced by substituent reactivity and steric hindrance. For example, compound 16 (50% yield) benefits from stable benzo[b]furan coupling, while sulfonimidoyl derivative 27 (20% yield) faces challenges in imidoylation .
- Biological Activity : Trifluoromethyl and nitro groups (compound Se) correlate with fungicidal activity, suggesting electron-withdrawing groups enhance target binding .
Spectral and Analytical Data Comparison
- NMR Trends : Isoxazole protons typically resonate at δ 6.5–8.5 ppm. For example, compound 27 shows a distinct triplet at δ 9.38 ppm for the amide proton, while compound Se’s aromatic protons appear at δ 7.5–8.2 ppm .
- IR Signatures : Carboxamide C=O stretches appear near 1650–1700 cm⁻¹. Halogenated compounds (e.g., 6a) exhibit C-Cl/Br stretches at 550–650 cm⁻¹ .
Functional Group Influence on Activity
- Carbamoyl vs.
- Aromatic vs. Aliphatic Substituents : Benzo[b]furan and naphthyl groups (compounds 16, 15) offer planar π-systems for stacking interactions, while aliphatic chains (e.g., compound 6a) may improve membrane permeability .
Biological Activity
N-(2-carbamoylbenzofuran-3-yl)isoxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an isoxazole ring and a benzofuran moiety. This unique combination may contribute to its biological properties, including its interaction with various molecular targets.
The mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it interacts with specific enzymes and receptors, potentially modulating their activity. The compound may inhibit certain biochemical pathways, leading to cellular effects such as apoptosis or growth inhibition in target cells.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The compound's effectiveness against resistant strains highlights its potential as a novel antimicrobial agent .
Anticancer Properties
In addition to its antimicrobial activity, this compound has demonstrated promising anticancer effects. Studies suggest that it may inhibit tubulin assembly, thereby disrupting cancer cell proliferation. Its structure allows for interaction with microtubules, making it a candidate for further development as an anticancer drug .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Mycobacterium tuberculosis | |
| Anticancer | Inhibition of tubulin assembly | |
| Enzyme Inhibition | Modulation of specific enzyme activities |
Case Study: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Mycobacterium tuberculosis revealed that the compound significantly reduced bacterial viability in vitro. The mechanism was attributed to the compound's ability to disrupt cellular processes essential for bacterial growth.
Case Study: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The compound's interaction with microtubules was confirmed through fluorescence microscopy, indicating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
